Implitapide Racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

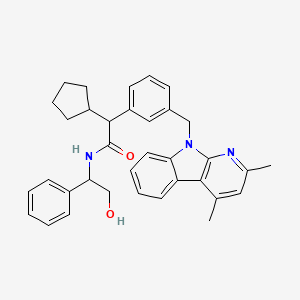

2-cyclopentyl-2-[3-[(2,4-dimethylpyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-(2-hydroxy-1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N3O2/c1-23-19-24(2)36-34-32(23)29-17-8-9-18-31(29)38(34)21-25-11-10-16-28(20-25)33(27-14-6-7-15-27)35(40)37-30(22-39)26-12-4-3-5-13-26/h3-5,8-13,16-20,27,30,33,39H,6-7,14-15,21-22H2,1-2H3,(H,37,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNXBQPRODZJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC(=CC=C4)C(C5CCCC5)C(=O)NC(CO)C6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Implitapide Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Implitapide is a potent small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[2] By inhibiting MTP, Implitapide effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of total cholesterol and triglycerides.[1] This mechanism of action positions Implitapide as a therapeutic agent for managing hyperlipidemia and mitigating the progression of atherosclerosis. This technical guide provides a comprehensive overview of the chemical properties, racemic synthesis, and mechanism of action of Implitapide.

Chemical Structure and Properties

Implitapide is a complex organic molecule belonging to the alpha-carboline class of compounds. The racemate refers to a mixture containing equal amounts of the enantiomers of Implitapide. The specific stereoisomer with known pharmacological activity has the IUPAC name (2S)-2-cyclopentyl-2-[3-[(2,4-dimethylpyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1R)-2-hydroxy-1-phenylethyl]acetamide.

Physicochemical and Pharmacological Properties

| Property | Value | Source |

| Molecular Formula | C₃₅H₃₇N₃O₂ | |

| Molecular Weight | 531.70 g/mol | |

| CAS Number (Racemate) | 177277-99-5 | |

| CAS Number (Active Isomer) | 177469-96-4 | |

| Melting Point | 221 °C | |

| Appearance | Crystals |

Mechanism of Action: MTP Inhibition

Implitapide exerts its lipid-lowering effects by directly inhibiting the microsomal triglyceride transfer protein (MTP). MTP facilitates the transfer of lipids (triglycerides, cholesteryl esters, and phospholipids) to the nascent apoB polypeptide chain within the endoplasmic reticulum. This process is obligatory for the formation and subsequent secretion of VLDL and chylomicrons. By blocking MTP, Implitapide prevents the proper lipidation of apoB, leading to its intracellular degradation and a marked reduction in the secretion of atherogenic lipoproteins.

Synthesis of Implitapide Racemate

The synthesis of racemic Implitapide involves a multi-step process that can be broadly divided into the preparation of two key intermediates: the α-carboline core and a substituted benzyl bromide, followed by their coupling and final amidation. The following protocol is derived from published synthetic schemes.

References

Physicochemical Properties and Solubility of Implitapide Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Implitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical enzyme in the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestine.[1][2][3] By inhibiting MTP, implitapide effectively reduces the plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol, making it a compound of significant interest in the management of hyperlipidemia and the prevention of atherosclerosis.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties and solubility of implitapide racemate, offering crucial data and methodologies for researchers and professionals involved in its study and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₅H₃₇N₃O₂ | |

| Molecular Weight | 531.69 g/mol | |

| CAS Number | 177277-99-5 | |

| Appearance | White to off-white powder | Inferred from typical small molecule drugs |

| pKa (Strongest Acidic) | 13.2 (Predicted) | |

| pKa (Strongest Basic) | 3.9 (Predicted) | |

| Melting Point | Not experimentally determined in the provided search results. | |

| Boiling Point | Not experimentally determined in the provided search results. | |

| Relative Density | 1.21 g/cm³ (Predicted) |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound is described as slightly soluble or insoluble in aqueous media. The following table summarizes the available solubility data.

| Solvent | Solubility | Source |

| Aqueous Media | < 1 mg/mL (Slightly soluble to insoluble) | |

| Dimethyl Sulfoxide (DMSO) | A mother liquor concentration of 40 mg/mL has been reported for the non-racemic form, implitapide. | |

| Ethanol | No specific data available in the provided search results. | |

| Methanol | No specific data available in the provided search results. |

The poor aqueous solubility of this compound presents a challenge for oral formulation and necessitates enabling formulation strategies to enhance its dissolution and absorption.

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail the standard experimental methodologies for determining the key parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The capillary melting point method is a widely used technique.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

-

Observation: As the temperature nears the melting point, the heating rate is slowed to approximately 1-2°C per minute to allow for thermal equilibrium.

-

Melting Range: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

pKa Determination for Poorly Soluble Compounds

The ionization constant (pKa) is crucial for understanding a drug's behavior in physiological environments. For poorly soluble compounds like this compound, methods that accommodate low solubility are necessary. The use of co-solvents or surfactants with potentiometric or spectrophotometric methods is a common approach.

Methodology (Co-solvent Method):

-

Solution Preparation: A series of solutions of this compound are prepared in various ratios of an organic co-solvent (e.g., methanol) and water.

-

Titration: Each solution is titrated with a standardized acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Apparent pKa Calculation: The apparent pKa (pKa') is determined from the titration curve for each co-solvent mixture.

-

Extrapolation: The aqueous pKa is estimated by extrapolating the pKa' values to 0% co-solvent.

References

Implitapide Racemate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Implitapide is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a key intracellular lipid transfer protein. This technical guide provides an in-depth overview of the target identification and validation studies for Implitapide Racemate. It details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for the core assays used in its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development for dyslipidemia and atherosclerosis.

Target Identification: Microsomal Triglyceride Transfer Protein (MTP)

The primary molecular target of Implitapide has been identified as the Microsomal Triglyceride Transfer Protein (MTP). MTP is an intracellular heterodimeric protein complex located in the lumen of the endoplasmic reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) by the liver and chylomicrons by the intestine. The identification of MTP as the target was based on specific binding and functional inhibition assays.

Mechanism of Action

Implitapide exerts its lipid-lowering effects by directly inhibiting the lipid transfer activity of MTP. By binding to MTP, Implitapide blocks the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB. This inhibition prevents the proper lipidation and assembly of VLDL and chylomicrons, leading to their intracellular degradation and a subsequent reduction in their secretion into the bloodstream. The consequence is a significant decrease in plasma levels of VLDL, LDL (low-density lipoprotein), and triglycerides.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies evaluating the efficacy of this compound.

Table 1: In Vitro MTP Inhibition

| Assay System | IC50 (nM) | Reference |

| Porcine Liver MTP | 27 | [1] |

| Recombinant Human MTP | 10 | [1] |

Table 2: In Vitro Inhibition of ApoB Secretion

| Cell Line | IC50 (nM) | Reference |

| Human Hepatoma (HepG2) | 1.1 | [1] |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Treatment Dose | Duration | Key Findings | Reference |

| ApoE Knockout Mice | ~3.2 mg/kg/day | 8 weeks | - Significant reduction in total cholesterol and triglycerides. - 83% suppression of atherosclerotic lesion area. | [1][2] |

| WHHL Rabbits | 12 mg/kg/day | 4 weeks | - 70% decrease in plasma cholesterol. - 45% decrease in plasma triglycerides. - 80% decrease in VLDL secretion rate. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro MTP Inhibition Assay (Fluorescence-Based)

This assay measures the transfer of a fluorescently labeled lipid from a donor vesicle to an acceptor vesicle, catalyzed by MTP. Inhibition of this transfer by Implitapide results in a decreased fluorescence signal.

Materials:

-

Purified or recombinant MTP

-

Donor vesicles containing a quenched fluorescent lipid (e.g., NBD-triolein)

-

Acceptor vesicles (e.g., unilamellar phosphatidylcholine vesicles)

-

Assay buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the MTP solution to each well.

-

Add the Implitapide dilutions or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a mixture of donor and acceptor vesicles to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission for NBD) over a time course (e.g., every 5 minutes for 1 hour) at 37°C.

-

Calculate the rate of lipid transfer for each concentration of Implitapide.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Implitapide concentration and fitting the data to a sigmoidal dose-response curve.

Cellular ApoB Secretion Assay (HepG2 Cells)

This assay quantifies the amount of apoB secreted by human hepatoma (HepG2) cells into the culture medium following treatment with Implitapide.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Lysis buffer

-

ELISA kit for human apoB or primary/secondary antibodies for Western blotting

-

BCA protein assay kit

Procedure:

-

Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Replace the growth medium with a serum-free medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the culture medium and centrifuge to remove cell debris.

-

Lyse the cells in the wells with lysis buffer and determine the total protein concentration using a BCA assay.

-

Quantify the concentration of apoB in the collected medium using either a specific ELISA kit according to the manufacturer's instructions or by Western blot analysis.

-

For Western blotting, separate the proteins in the medium by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against human apoB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.

-

Normalize the amount of secreted apoB to the total cell protein content for each well.

-

Calculate the IC50 value for the inhibition of apoB secretion.

In Vivo Atherosclerosis Study (ApoE Knockout Mice)

This study evaluates the long-term efficacy of Implitapide in a well-established animal model of atherosclerosis.

Materials:

-

Apolipoprotein E (ApoE) knockout mice

-

High-fat "Western-type" diet

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies

-

Reagents for plasma lipid analysis (e.g., enzymatic kits for cholesterol and triglycerides)

-

Fixatives (e.g., 4% paraformaldehyde)

-

Stains for atherosclerotic lesions (e.g., Oil Red O)

-

Microscope and image analysis software

Procedure:

-

Acclimate ApoE knockout mice and place them on a high-fat diet to induce atherosclerosis.

-

Divide the mice into a control group receiving the vehicle and a treatment group receiving this compound daily by oral gavage.

-

Monitor body weight and food consumption throughout the study.

-

Collect blood samples at regular intervals (e.g., every 4 weeks) via retro-orbital or tail vein bleeding to measure plasma lipid levels.

-

At the end of the treatment period (e.g., 8-12 weeks), euthanize the mice and perfuse the vascular system with saline followed by a fixative.

-

Dissect the entire aorta, from the heart to the iliac bifurcation.

-

Stain the aortas en face with Oil Red O to visualize lipid-rich atherosclerotic lesions.

-

Capture high-resolution images of the stained aortas.

-

Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software.

-

Analyze and compare the plasma lipid profiles and atherosclerotic lesion areas between the control and treatment groups.

Target Validation

The validation of MTP as a therapeutic target for atherosclerosis is supported by the consistent and significant reduction in plasma lipids and atherosclerotic plaque development observed in preclinical animal models treated with Implitapide. The profound effect of Implitapide on the secretion of apoB-containing lipoproteins, a key process in the pathogenesis of atherosclerosis, further validates MTP's role as a critical node in lipid metabolism and a viable target for therapeutic intervention.

Conclusion

This compound is a potent and specific inhibitor of MTP. The target identification and validation studies presented in this guide provide a strong rationale for its development as a therapeutic agent for the treatment of hyperlipidemia and the prevention of atherosclerosis. The detailed experimental protocols offer a foundation for further research and development in this area.

References

- 1. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Preclinical Profile of Implitapide Racemate in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Implitapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), has demonstrated significant anti-atherosclerotic effects in various preclinical models. By blocking the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestine, Implitapide effectively reduces plasma levels of total cholesterol, triglycerides, and very low-density lipoproteins (VLDL). This comprehensive technical guide details the preclinical evidence for Implitapide's efficacy in atherosclerosis, providing an in-depth overview of its mechanism of action, quantitative effects on lipid parameters and plaque development, and the experimental protocols utilized in these pivotal studies. The information presented herein is intended to support further research and development of MTP inhibitors as a therapeutic strategy for atherosclerotic cardiovascular disease.

Introduction to Implitapide and its Target: MTP

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular morbidity and mortality worldwide. A key driver of this pathology is the accumulation of atherogenic lipoproteins, particularly low-density lipoprotein (LDL) and VLDL. The microsomal triglyceride transfer protein (MTP) is an essential intracellular lipid transfer protein crucial for the assembly and secretion of these ApoB-containing lipoproteins from hepatocytes and enterocytes.[1][2][3]

Implitapide racemate is a small molecule inhibitor of MTP.[3] Its mechanism of action is centered on the direct inhibition of MTP's lipid transfer activity, thereby preventing the loading of triglycerides and other lipids onto nascent ApoB.[4] This leads to a reduction in the secretion of VLDL from the liver and chylomicrons from the intestine, resulting in a significant lowering of circulating atherogenic lipoproteins.

Mechanism of Action of Implitapide

The primary mechanism of action of Implitapide is the inhibition of MTP, which disrupts the formation of ApoB-containing lipoproteins. This process can be visualized as a multi-step pathway within the endoplasmic reticulum of hepatocytes and enterocytes.

Preclinical Efficacy Data

Numerous preclinical studies have evaluated the efficacy of Implitapide in well-established animal models of atherosclerosis. The quantitative data from these key studies are summarized below.

Effects on Plasma Lipids and Lipoproteins

Implitapide has been shown to significantly reduce key atherogenic lipid parameters.

| Animal Model | Dosage | Treatment Duration | Total Cholesterol | Triglycerides | VLDL Secretion | Reference(s) |

| ApoE Knockout Mice | ~3.2 mg/kg/day | 8 weeks | Significantly Reduced | Significantly Reduced | Not Reported | |

| WHHL Rabbits | 12 mg/kg/day | 4 weeks | ↓ 70% | ↓ 45% | ↓ 80% |

Table 1: Summary of Implitapide's Effects on Plasma Lipids and Lipoproteins.

Effects on Atherosclerotic Plaque Development

The lipid-lowering effects of Implitapide translate to a marked reduction in the development and progression of atherosclerotic lesions.

| Animal Model | Dosage | Treatment Duration | Plaque Area Reduction | Plaque Lipid Content Reduction | Reference(s) |

| ApoE Knockout Mice | ~3.2 mg/kg/day | 8 weeks | ↓ 83% (aortic lesion area) | Not Reported | |

| ApoE Knockout Mice | Not Specified | 14 weeks | Up to ↓ 93% (aortic root) | Up to ↓ 99% | |

| LDLr-/- Mice | 25 mg/kg | 2 weeks | Not Reported (study focused on regression) | Significantly Decreased | |

| Cholesterol-fed Rabbits | Not Specified | Not Specified | ↓ 66% to 93% | Not Reported |

Table 2: Summary of Implitapide's Effects on Atherosclerotic Plaque Burden.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of Implitapide for atherosclerosis.

Animal Models and Husbandry

-

Apolipoprotein E (ApoE) Knockout Mice: Male ApoE-deficient mice are commonly used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human pathology. Mice are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Watanabe Heritable Hyperlipidemic (WHHL) Rabbits: These rabbits have a genetic defect in the LDL receptor, leading to severe hypercholesterolemia and atherosclerosis, making them a relevant model for familial hypercholesterolemia.

Diet-Induced Atherosclerosis

To accelerate and exacerbate the development of atherosclerosis, animals are often fed a "Western-type" diet.

-

Composition: While the exact formulation can vary, a typical Western diet for murine models is high in fat (e.g., 21% by weight), cholesterol (e.g., 0.15% by weight), and sucrose.

-

Duration: Animals are typically fed the atherogenic diet for a period of 8 to 16 weeks to induce significant plaque formation.

Drug Administration

Implitapide is typically administered orally. In the murine studies, it has been mixed with the diet to achieve a target daily dosage (e.g., approximately 3.2 mg/kg/day). In rabbit studies, oral gavage has been employed.

Quantification of Atherosclerotic Lesions

A standardized workflow is followed for the accurate assessment of atherosclerotic plaque burden.

-

En Face Analysis of the Aorta:

-

Following euthanasia, the circulatory system is perfused with phosphate-buffered saline (PBS) to remove blood.

-

The entire aorta, from the heart to the iliac bifurcation, is carefully dissected.

-

The aorta is opened longitudinally, pinned flat, and stained with Oil Red O, which specifically stains neutral lipids a deep red color.

-

The total aortic surface area and the Oil Red O-positive lesion area are quantified using image analysis software.

-

-

Aortic Root Cross-Section Analysis:

-

The heart is embedded in a cryo-embedding medium (e.g., OCT compound) and frozen.

-

Serial cryosections (typically 10 µm thick) are cut from the aortic root.

-

Sections are stained with Oil Red O for lipid content and Hematoxylin and Eosin (H&E) for general morphology and cellularity.

-

The lesion area in the aortic sinus is measured using computer-aided morphometric analysis.

-

Plasma Lipid and Lipoprotein Analysis

-

Blood Collection: Blood samples are collected from the animals at specified time points, typically after a fasting period.

-

Lipid Measurement: Plasma total cholesterol and triglyceride levels are determined using standard enzymatic colorimetric assays.

-

Lipoprotein Profiling: Fast Protein Liquid Chromatography (FPLC) is a common method for separating lipoprotein fractions based on size. This allows for the quantification of cholesterol and triglycerides within VLDL, LDL, and HDL subfractions.

Oral Fat Loading Test

This test is used to assess the effect of Implitapide on postprandial lipemia.

-

Animals are fasted for a defined period (e.g., 4-6 hours).

-

A baseline blood sample is collected.

-

A bolus of olive oil or another lipid source is administered via oral gavage.

-

Blood samples are collected at several time points post-gavage (e.g., 1, 2, 3, and 4 hours).

-

Plasma triglyceride levels are measured in each sample to determine the postprandial lipid excursion.

Downstream Cellular Effects and Signaling

While the primary mechanism of Implitapide is the direct inhibition of MTP's lipid transfer function, this can have downstream cellular consequences, particularly with prolonged and high-dose exposure. Inhibition of MTP can lead to the accumulation of lipids within the endoplasmic reticulum, potentially inducing ER stress. However, in the context of the anti-atherosclerotic preclinical studies with Implitapide, the therapeutic effect is predominantly attributed to the reduction in circulating atherogenic lipoproteins rather than a direct modulation of complex intracellular signaling cascades within the arterial wall.

Discussion and Future Directions

The preclinical data for this compound strongly support its potential as an anti-atherosclerotic agent. The consistent and significant reductions in plasma lipids and atherosclerotic plaque burden in multiple animal models highlight the therapeutic promise of MTP inhibition.

Key findings from the preclinical research include:

-

Potent Lipid Lowering: Implitapide effectively reduces total cholesterol, triglycerides, and VLDL.

-

Robust Anti-Atherosclerotic Efficacy: The drug demonstrates a profound ability to inhibit the development of atherosclerotic plaques.

-

Mechanism-Based Efficacy: The observed effects are directly attributable to the inhibition of MTP and the subsequent reduction in atherogenic lipoprotein secretion.

Future preclinical research could further explore the effects of Implitapide on plaque stability, inflammation within the atherosclerotic lesion, and potential effects on reverse cholesterol transport. Additionally, studies investigating combination therapies with other lipid-lowering agents could provide insights into synergistic effects.

Conclusion

This compound has a well-documented preclinical profile demonstrating its efficacy in reducing key drivers of atherosclerosis. The data summarized in this technical guide provide a strong foundation for the continued investigation of MTP inhibitors as a valuable therapeutic modality in the management of atherosclerotic cardiovascular disease. The detailed experimental protocols outlined herein offer a resource for researchers in the field to design and execute further studies to elucidate the full potential of this therapeutic approach.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. A Computational Model for the Analysis of Lipoprotein Distributions in the Mouse: Translating FPLC Profiles to Lipoprotein Metabolism | PLOS Computational Biology [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

The Enantiopure Nature of Implitapide: A Technical Guide to its Stereochemistry and Implications in MTP Inhibition

For Immediate Release

This technical guide addresses a common misconception regarding the stereochemistry of Implitapide, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). Contrary to some inquiries, Implitapide is not a racemic mixture but is developed and studied as a single, specific enantiomer: (2S)-2-cyclopentyl-2-[4-[(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1S)-2-hydroxy-1-phenylethyl]ethanamide [1]. This distinction is critical for understanding its mechanism of action, pharmacological profile, and the rationale behind its development.

This document will provide an in-depth exploration of the stereospecificity of Implitapide, including its synthesis, the principles of MTP inhibition, and the broader implications of chirality in drug development for researchers, scientists, and drug development professionals.

The Critical Role of Chirality in Drug Design

Many drugs are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. While they share the same chemical formula, their three-dimensional arrangement differs, much like a left and a right hand[2][3]. This structural difference can lead to significant variations in their interaction with the chiral environment of the human body, such as enzymes and receptors[3][4].

One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. Consequently, modern drug development often focuses on producing enantiopure drugs to maximize efficacy and improve safety profiles. The case of Implitapide exemplifies this principle, where a specific stereoisomer has been selected for its potent MTP inhibitory activity.

Implitapide's Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)

Implitapide exerts its lipid-lowering effects by inhibiting the Microsomal Triglyceride Transfer Protein (MTP). MTP is a crucial intracellular lipid transfer protein primarily found in the liver and intestine. It plays a vital role in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By binding to and inhibiting MTP, Implitapide blocks the loading of triglycerides onto nascent ApoB, thereby reducing the secretion of VLDL and chylomicrons and subsequently lowering plasma levels of triglycerides and LDL cholesterol.

Quantitative Analysis of Implitapide's MTP Inhibition

The potency of Implitapide as an MTP inhibitor has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for MTP.

| Assay System | IC50 Value (nM) | Reference |

| HepG2 Cell ApoB Secretion | 1.1 | |

| Recombinant Human MTP with PDI | 10 | |

| Porcine Liver MTP | 27 |

PDI: Protein Disulfide Isomerase

These low nanomolar IC50 values underscore the potent inhibitory activity of the specific enantiomer of Implitapide that is used in research and development.

Experimental Protocols

Synthesis and Stereochemical Control of Implitapide

The production of enantiopure Implitapide is a testament to the advancements in stereoselective synthesis. Two primary strategies have been described to achieve the desired (2S, 1'S) configuration.

Method 1: Diastereomeric Resolution

-

Racemic Synthesis : A non-stereoselective synthesis is initially performed to produce a mixture of diastereomers.

-

Condensation : The racemic carboxylic acid precursor is condensed with a chiral amine, (R)-2-hydroxy-1-phenylethylamine. This reaction creates a mixture of two diastereomers.

-

Chromatographic Separation : The resulting diastereomeric mixture is then separated using column chromatography. Due to their different physical properties, diastereomers can be resolved using standard chromatographic techniques.

-

Isolation : The desired diastereomer, which corresponds to the (2S, 1'S) configuration of Implitapide, is isolated.

Method 2: Diastereoselective Synthesis using a Chiral Auxiliary

-

Chiral Auxiliary Attachment : A chiral auxiliary, such as L-menthol, is attached to an achiral carboxylic acid precursor.

-

Diastereoselective Alkylation : The presence of the chiral auxiliary directs the subsequent alkylation step (condensation with cyclopentyl bromide), favoring the formation of the desired (S)-configuration at the adjacent carbon.

-

Auxiliary Cleavage : The chiral auxiliary is then removed to yield the enantiomerically enriched carboxylic acid.

-

Final Condensation : The resulting chiral carboxylic acid is then condensed with (R)-2-hydroxy-1-phenylethylamine to form the final Implitapide molecule with the correct stereochemistry at both chiral centers.

In Vitro MTP Inhibition Assay

A common method to determine the MTP inhibitory activity of compounds like Implitapide is through a fluorescence-based assay.

-

Preparation of Reagents :

-

Donor Vesicles : Small unilamellar vesicles are prepared containing a fluorescently labeled lipid (e.g., NBD-triolein) at a concentration that causes self-quenching of the fluorescence.

-

Acceptor Vesicles : Unlabeled small unilamellar vesicles are prepared.

-

MTP Source : Purified MTP or a cellular lysate containing MTP (e.g., from HepG2 cells) is used.

-

Test Compound : Implitapide is dissolved in a suitable solvent (e.g., DMSO) and prepared in various concentrations.

-

-

Assay Procedure :

-

The MTP source is pre-incubated with different concentrations of Implitapide (or vehicle control) for a defined period.

-

The donor and acceptor vesicles are added to the reaction mixture.

-

The reaction is incubated at 37°C.

-

-

Measurement and Analysis :

-

In the absence of an inhibitor, active MTP will transfer the fluorescently labeled lipid from the donor to the acceptor vesicles. This transfer relieves the self-quenching, resulting in an increase in fluorescence intensity over time.

-

The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 465 nm and 535 nm for NBD).

-

The rate of fluorescence increase is proportional to the MTP activity.

-

The percentage of inhibition at each concentration of Implitapide is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Implications of Using an Enantiopure Formulation

The decision to develop Implitapide as a single enantiomer has several important implications for its pharmacological profile and clinical potential.

-

Enhanced Potency and Selectivity : As biological targets are chiral, one enantiomer typically has a much higher affinity for the target protein. By isolating the most active enantiomer, the therapeutic dose can be minimized, potentially reducing off-target effects.

-

Simplified Pharmacokinetics : Enantiomers can be metabolized at different rates by enzymes, leading to different plasma concentrations and durations of action. Using a single enantiomer results in a more predictable pharmacokinetic profile, simplifying dosing regimens and reducing inter-patient variability.

-

Improved Therapeutic Index : By eliminating the distomer, which may be inactive but could still contribute to side effects or drug-drug interactions, the overall safety profile of the drug can be improved, leading to a better therapeutic index.

-

Regulatory Considerations : Regulatory agencies like the FDA now encourage the development of single-enantiomer drugs and require characterization of each isomer in a racemic mixture. Developing an enantiopure drug from the outset can streamline the regulatory approval process.

Conclusion

The development of Implitapide as a single enantiomer highlights a fundamental principle in modern pharmacology: stereochemistry is paramount. The targeted synthesis and isolation of the (2S, 1'S)-stereoisomer ensure a potent and specific inhibition of MTP, which is reflected in its low nanomolar IC50 values. By avoiding a racemic mixture, the potential for complex pharmacokinetics and off-target effects from a less active or inactive stereoisomer is mitigated. This technical guide clarifies the enantiopure nature of Implitapide, providing researchers and drug development professionals with a clear understanding of its chemical properties and the scientific rationale that underpins its design as a targeted therapeutic agent.

References

- 1. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedgrid.com [biomedgrid.com]

Methodological & Application

Protocol for in vitro MTP inhibition assay using Implitapide Racemate

Application Notes and Protocols

Topic: Protocol for in vitro MTP Inhibition Assay using Implitapide Racemate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes.[1][2][3] It plays an essential role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[2][4] MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB. Inhibition of MTP is a therapeutic strategy for reducing the levels of atherogenic lipoproteins and has been investigated for the treatment of dyslipidemias and atherosclerosis.

Implitapide is a potent inhibitor of MTP. It has been shown to effectively reduce the secretion of apoB-containing lipoproteins from liver cells. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on MTP, which is a crucial step in preclinical drug development and for studying lipid metabolism. The assay described here is based on a sensitive and widely used fluorescence-based method.

Principle of the Assay

The in vitro MTP inhibition assay is designed to measure the transfer of a fluorescently-labeled lipid substrate from a donor vesicle to an acceptor vesicle, a process catalyzed by MTP. The donor vesicles contain a self-quenched fluorescent lipid. When MTP transfers this lipid to the acceptor vesicles, the fluorescence is dequenched, resulting in a measurable increase in fluorescence intensity. The rate of this increase is proportional to the MTP activity. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in MTP activity in its presence.

Data Presentation

Table 1: Inhibitory Activity of Implitapide on MTP

| MTP Source | IC50 (nM) | Reference |

| Porcine Liver | 27 | |

| Recombinant Human MTP | 10 | |

| HepG2 cells (apoB secretion) | 1.1 |

Note: The IC50 values represent the concentration of Implitapide required to inhibit 50% of the MTP activity or apoB secretion.

Experimental Protocols

Materials and Reagents

-

MTP Source: Purified recombinant human MTP or MTP partially purified from a cellular source (e.g., rat liver microsomes).

-

This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO).

-

Fluorescent MTP Assay Kit: Commercially available kits (e.g., from Sigma-Aldrich or Roar Biomedical) are recommended as they provide validated donor and acceptor vesicles, assay buffer, and often a control inhibitor.

-

Donor Vesicles: Containing a fluorescently-labeled triglyceride (e.g., NBD-triacylglycerol) at a concentration that leads to fluorescence quenching.

-

Acceptor Vesicles: Typically composed of phosphatidylcholine.

-

Assay Buffer: A buffer solution optimized for MTP activity (e.g., 100 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, pH 7.4).

-

-

96-well Microplate: Black, flat-bottom plates suitable for fluorescence measurements.

-

Plate Reader: A fluorometer capable of excitation at ~465 nm and emission at ~535 nm.

-

Incubator: Capable of maintaining 37°C.

Preparation of Reagents

-

This compound Working Solutions:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., ≤1%) to avoid solvent effects on enzyme activity.

-

-

MTP Solution:

-

Dilute the MTP source to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Master Mix:

-

Prepare a master mix containing the donor vesicles, acceptor vesicles, and assay buffer. This ensures consistency across all wells.

-

Assay Procedure

-

Plate Setup:

-

Add the appropriate volume of assay buffer to all wells.

-

Add the serially diluted this compound solutions to the test wells.

-

Include a "no inhibitor" control (vehicle control, e.g., DMSO) and a "blank" or "no MTP" control.

-

A known MTP inhibitor, if available in the kit, can be used as a positive control for inhibition.

-

-

Reaction Initiation:

-

Add the prepared master mix of donor and acceptor vesicles to each well.

-

Initiate the reaction by adding the diluted MTP solution to all wells except the "blank" control.

-

-

Incubation:

-

Immediately after adding the MTP, mix the contents of the wells (e.g., by gentle pipetting or using a plate shaker).

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a plate reader with excitation at 465 nm and emission at 535 nm.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the "blank" (no MTP) wells from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage of MTP inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle))

-

IC50 Determination:

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

-

Mandatory Visualization

Diagram 1: Signaling Pathway of MTP Inhibition by Implitapide

Caption: MTP inhibition by Implitapide blocks VLDL assembly.

Diagram 2: Experimental Workflow for In Vitro MTP Inhibition Assay

Caption: Workflow of the in vitro MTP inhibition assay.

References

- 1. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Implitapide Racemate in Hyperlipidemia Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Implitapide Racemate, a potent microsomal triglyceride transfer protein (MTP) inhibitor, in preclinical animal models of hyperlipidemia. The following sections detail the mechanism of action, experimental protocols for model induction and key efficacy assays, and data presentation guidelines to facilitate robust and reproducible studies.

Introduction to this compound

This compound is a small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, Implitapide effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of total cholesterol, LDL-cholesterol, and triglycerides.[1][3] This mechanism makes Implitapide a valuable tool for studying lipid metabolism and for the preclinical evaluation of potential therapies for hyperlipidemia and atherosclerosis.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of MTP. This inhibition disrupts the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB, a critical step in the formation of VLDL and chylomicrons.

Hyperlipidemia Animal Models

Several animal models are suitable for studying the effects of this compound. The choice of model depends on the specific research question.

-

Apolipoprotein E Knockout (ApoE-/-) Mice: These mice lack ApoE, a protein crucial for the clearance of remnant lipoproteins. They spontaneously develop hypercholesterolemia and atherosclerotic lesions, which are exacerbated by a high-fat diet.

-

Golden Syrian Hamsters: Hamsters, when fed a high-fat, high-cholesterol diet, develop a lipid profile that closely mimics human hyperlipidemia, including elevated LDL-C and triglycerides.

-

Watanabe Heritable Hyperlipidemic (WHHL) Rabbits: These rabbits have a genetic defect in the LDL receptor, leading to severe hypercholesterolemia and atherosclerosis, mirroring human familial hypercholesterolemia.

Experimental Protocols

Induction of Hyperlipidemia

Protocol 4.1.1: High-Fat Diet-Induced Hyperlipidemia in ApoE-/- Mice

-

Animals: Male ApoE-/- mice, 6-8 weeks old.

-

Housing: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Diet:

-

Control Group: Feed a standard chow diet.

-

Hyperlipidemic Group: Feed a high-fat "Western-type" diet containing 21% fat (by weight) and 0.15-0.2% cholesterol.

-

-

Duration: Maintain the diet for 8-12 weeks to establish a robust hyperlipidemic and atherosclerotic phenotype.

-

Monitoring: Monitor body weight and food consumption weekly. Collect blood samples at baseline and at regular intervals to assess plasma lipid levels.

Protocol 4.1.2: Diet-Induced Hyperlipidemia in Golden Syrian Hamsters

-

Animals: Male Golden Syrian hamsters, 6-8 weeks old.

-

Housing: House hamsters individually in a controlled environment with ad libitum access to food and water.

-

Diet:

-

Control Group: Feed a standard chow diet.

-

Hyperlipidemic Group: Feed a high-fat, high-cholesterol diet containing 15-20% fat, 1-2% cholesterol, and 0.5% cholic acid.

-

-

Duration: Maintain the diet for 4-8 weeks to induce hyperlipidemia.

-

Monitoring: Monitor body weight weekly and plasma lipids at baseline and at the end of the induction period.

Preparation and Administration of this compound

Protocol 4.2.1: Oral Gavage Formulation

-

Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC-Na) in sterile water. Gently heat and stir until fully dissolved. Allow the solution to cool to room temperature.

-

Implitapide Suspension:

-

Weigh the required amount of this compound powder based on the desired dose and the number of animals.

-

Create a homogenous suspension by gradually adding the 0.5% CMC-Na vehicle to the powder while triturating with a mortar and pestle.

-

The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

-

-

Administration:

-

Administer the Implitapide suspension or vehicle control to the animals once daily via oral gavage using a suitable gavage needle.

-

Ensure the suspension is well-mixed before each administration.

-

Key Efficacy Experiments

Protocol 4.3.1: Oral Fat Tolerance Test (OFTT) in Mice

-

Fasting: Fast the mice for 4-6 hours prior to the test.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0) via tail vein or retro-orbital sinus.

-

Fat Load: Administer an oral gavage of olive oil or corn oil (10 mL/kg body weight).

-

Blood Sampling: Collect blood samples at 1, 2, 4, and 6 hours post-gavage.

-

Analysis: Measure plasma triglyceride levels in all collected samples. The area under the curve (AUC) for triglyceride concentration over time is calculated to assess postprandial lipemia.

Protocol 4.3.2: Quantification of Atherosclerotic Lesion Area in Mouse Aorta

-

Aorta Dissection: At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Carefully dissect the entire aorta from the heart to the iliac bifurcation.

-

Staining:

-

Clean the aorta of any adhering adipose and connective tissue.

-

Cut the aorta open longitudinally.

-

Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

-

-

Image Analysis:

-

Pin the opened aorta flat on a black wax pan.

-

Capture a high-resolution image of the aorta.

-

Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.

-

Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.

-

Protocol 4.3.3: Measurement of VLDL Secretion Rate

-

Animal Preparation: Fast the animals for 4-6 hours.

-

Lipase Inhibition: Inject the animals intravenously with a lipase inhibitor such as Triton WR-1339 (500 mg/kg in saline) or Poloxamer 407 (1 g/kg in saline). This prevents the peripheral catabolism of VLDL.

-

Blood Sampling: Collect blood samples at baseline (before inhibitor injection) and at regular intervals (e.g., 30, 60, 90, 120 minutes) after inhibitor injection.

-

Triglyceride Measurement: Measure the plasma triglyceride concentration in each sample.

-

Calculation: The rate of VLDL-triglyceride secretion is calculated from the slope of the linear increase in plasma triglyceride concentration over time.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Plasma Lipid Profile in ApoE-/- Mice

| Treatment Group | Total Cholesterol (mg/dL) | LDL-Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Vehicle Control | |||

| Implitapide (dose) | |||

| p-value |

Table 2: Effect of this compound on Atherosclerosis in ApoE-/- Mice

| Treatment Group | Atherosclerotic Lesion Area (%) |

| Vehicle Control | |

| Implitapide (dose) | |

| p-value |

Table 3: Effect of this compound on Postprandial Triglycerides (OFTT)

| Treatment Group | Triglyceride AUC (mg/dL * h) |

| Vehicle Control | |

| Implitapide (dose) | |

| p-value |

Visualizations

References

Application Note: Cell-Based Assay for Evaluating the Efficacy of Implitapide Racemate

Introduction

Implitapide is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a critical intracellular lipid transfer protein.[1][2] MTP is essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1][3][4] By inhibiting MTP, Implitapide effectively blocks the secretion of these lipoproteins, leading to a reduction in plasma levels of triglycerides and cholesterol. This mechanism of action makes Implitapide a promising therapeutic agent for managing dyslipidemias and preventing atherosclerosis.

This application note provides detailed protocols for a suite of cell-based assays designed to test the efficacy of Implitapide Racemate. The primary assays focus on quantifying the inhibition of ApoB secretion and the resulting intracellular accumulation of triglycerides in a human hepatoma cell line (HepG2), which is a well-established model for studying hepatic lipoprotein metabolism.

Principle of the Assays

The evaluation of this compound efficacy is based on two key cellular events resulting from MTP inhibition:

-

Inhibition of Apolipoprotein B (ApoB) Secretion: MTP is required for the lipidation of ApoB, a necessary step for its proper folding, stability, and secretion from the cell. Inhibition of MTP by Implitapide leads to a dose-dependent decrease in the amount of ApoB secreted into the cell culture medium. This can be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Intracellular Triglyceride (TG) Accumulation: When VLDL assembly and secretion are blocked due to MTP inhibition, the triglycerides that would have been exported accumulate within the cell. This intracellular lipid accumulation can be measured using a colorimetric or fluorometric assay.

A cell viability assay is also included to ensure that the observed effects are due to the specific action of the compound and not a result of general cytotoxicity.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HepG2 (human hepatocellular carcinoma) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed HepG2 cells in appropriate culture plates (e.g., 24-well plates for ApoB and TG assays, 96-well plates for viability assays) at a density that allows them to reach 80-90% confluency at the time of the experiment.

-

Allow cells to adhere and grow for 24-48 hours.

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for a predetermined period (e.g., 24 hours).

-

ApoB Secretion Assay (ELISA)

This protocol outlines the quantification of ApoB in the cell culture supernatant.

-

Materials:

-

Human ApoB ELISA Kit

-

Conditioned cell culture medium (collected from the treated cells)

-

Microplate reader

-

-

Protocol:

-

After the treatment period, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant at 2000 x g for 10 minutes to pellet any detached cells or debris.

-

Perform the ApoB ELISA on the cleared supernatant according to the manufacturer's instructions.

-

Briefly, this involves adding the samples and standards to a microplate pre-coated with an anti-ApoB antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of ApoB in each sample by interpolating from the standard curve.

-

Normalize the ApoB concentration to the total cellular protein content from the corresponding well (determined by a BCA or Bradford assay).

-

Intracellular Triglyceride Accumulation Assay

This protocol measures the amount of triglycerides within the cells.

-

Materials:

-

Triglyceride Quantification Kit (Colorimetric or Fluorometric)

-

Cell lysis buffer (often included in the kit) or PBS with 1% Triton X-100

-

Microplate reader

-

-

Protocol:

-

After removing the supernatant for the ApoB assay, wash the cells remaining in the wells twice with ice-cold PBS.

-

Lyse the cells by adding cell lysis buffer and incubating as per the kit's instructions. Alternatively, homogenize cells in PBS containing 1% Triton X-100.

-

Centrifuge the lysates at 10,000 x g for 10 minutes to remove insoluble material.

-

Use the clear lysate to determine the triglyceride concentration using a commercial assay kit. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then used in a series of coupled enzymatic reactions to produce a colored or fluorescent product.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the triglyceride concentration in each sample based on a standard curve.

-

Normalize the triglyceride amount to the total cellular protein content of the lysate.

-

Cell Viability Assay (e.g., MTT or PrestoBlue™)

This assay is crucial to ensure that the observed effects on ApoB secretion and triglyceride levels are not due to cell death.

-

Materials:

-

MTT or PrestoBlue™ reagent

-

Solubilization solution (for MTT)

-

Microplate reader

-

-

Protocol:

-

Culture and treat the cells in a 96-well plate as described in Protocol 1.

-

At the end of the treatment period, add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

If using MTT, add the solubilization solution.

-

Measure the absorbance or fluorescence on a microplate reader.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Data Presentation

The quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on ApoB Secretion

| Implitapide Conc. (nM) | Secreted ApoB (ng/mg protein) | % Inhibition of ApoB Secretion |

| 0 (Vehicle) | 150.2 ± 8.5 | 0 |

| 0.1 | 135.8 ± 7.1 | 9.6 |

| 1 | 80.1 ± 5.3 | 46.7 |

| 10 | 35.6 ± 3.9 | 76.3 |

| 100 | 15.1 ± 2.2 | 89.9 |

| 1000 | 12.5 ± 1.8 | 91.7 |

Table 2: Effect of this compound on Intracellular Triglyceride Accumulation

| Implitapide Conc. (nM) | Intracellular TG (µg/mg protein) | Fold Change vs. Vehicle |

| 0 (Vehicle) | 25.4 ± 2.1 | 1.0 |

| 0.1 | 28.9 ± 2.5 | 1.1 |

| 1 | 45.7 ± 3.8 | 1.8 |

| 10 | 78.3 ± 6.2 | 3.1 |

| 100 | 99.1 ± 8.7 | 3.9 |

| 1000 | 105.6 ± 9.3 | 4.2 |

Table 3: Effect of this compound on HepG2 Cell Viability

| Implitapide Conc. (nM) | Cell Viability (% of Vehicle) |

| 0 (Vehicle) | 100 ± 4.5 |

| 0.1 | 101 ± 5.1 |

| 1 | 98.7 ± 4.8 |

| 10 | 99.2 ± 5.3 |

| 100 | 97.5 ± 4.6 |

| 1000 | 95.8 ± 5.0 |

Visualizations

Signaling Pathway

Caption: Mechanism of Action of this compound.

Experimental Workflow

Caption: Workflow for Implitapide Efficacy Testing.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. MTP Activity Assay Kit Supplied by Roar Biomedical, Inc. | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Implitapide Racemate in Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Implitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical enzyme in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[1] Its primary mechanism of action makes it a valuable tool for investigating lipid metabolism, particularly the pathways involved in hyperlipidemia and atherosclerosis.[1][2] Implitapide has been studied for its potential to treat dyslipidemias by reducing the production of atherogenic lipoproteins.[3] These notes provide an overview of its application in lipid metabolism research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

Microsomal triglyceride transfer protein (MTP) is an essential intracellular lipid transfer protein.[4] Its primary function is to lipidate apoB with triglycerides, cholesterol esters, and phospholipids in the endoplasmic reticulum of hepatocytes and enterocytes. This process is fundamental for the formation and secretion of very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine.

Implitapide inhibits MTP, thereby preventing the loading of lipids onto apoB. This disruption of lipoprotein assembly leads to a significant reduction in the secretion of VLDL and chylomicrons into the circulation. Consequently, this leads to lower plasma levels of triglycerides and LDL cholesterol.

Quantitative Data

The efficacy of Implitapide has been quantified in both in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of Implitapide

| Parameter | System | Species | IC50 / ED50 (nM) | Reference |

| MTP Inhibition | Recombinant MTP/PDI Complex | Human | 10 | |

| MTP Inhibition | MTP from Liver Microsomes | Porcine | 27 | |

| ApoB Secretion Inhibition | HepG2 Cells | Human | 1.1 |

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; PDI: Protein Disulfide Isomerase.

Table 2: In Vivo Effects of Implitapide on Lipid Metabolism

| Animal Model | Treatment Details | Key Findings | Reference |

| ApoE Knockout Mice | ~3.2 mg/kg/day for 8 weeks with a Western-type diet | - Significantly reduced total cholesterol and triglycerides.- Inhibited postprandial triglyceride elevation after olive oil loading.- Suppressed atherosclerotic lesion area by 83%. | |

| Watanabe Heritable Hyperlipidemic (WHHL) Rabbits | 12 mg/kg | - Decreased plasma cholesterol by 70%.- Decreased plasma triglycerides by 45%.- Reduced VLDL secretion rate by 80%. | |

| Cholesterol-fed Rabbits | Not specified | - Reduced plaque area by 66% to 93%. | |

| Hamsters | Not specified | - Reduced plasma triglycerides by 40% to 50%. |

Experimental Protocols

The following are detailed methodologies for key experiments involving Implitapide.

Protocol 1: In Vitro MTP Inhibition Assay

This protocol assesses the direct inhibitory effect of Implitapide on MTP's lipid transfer activity.

Objective: To determine the IC50 value of Implitapide for MTP.

Materials:

-

Recombinant human MTP complexed with protein disulfide isomerase (PDI).

-

Donor synthetic unilamellar vesicles containing fluorescently labeled triglycerides.

-

Acceptor synthetic unilamellar vesicles.

-

Implitapide racemate dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer.

-

Fluorometer.

Methodology:

-

Vesicle Preparation: Prepare donor and acceptor vesicles using standard lipid film hydration and extrusion methods.

-

Assay Setup: In a 96-well plate, add assay buffer, acceptor vesicles, and varying concentrations of Implitapide.

-

Enzyme Addition: Add the recombinant MTP-PDI complex to each well and incubate briefly.

-

Initiate Reaction: Add donor vesicles to initiate the triglyceride transfer reaction.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the rate of triglyceride transfer.

-

Data Analysis: Calculate the initial rate of transfer for each Implitapide concentration. Plot the percentage of inhibition against the logarithm of the Implitapide concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Portico [access.portico.org]

- 4. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Experimental Design for Evaluating the Anti-Atherosclerotic Effects of Implitapide Racemate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular disease. Implitapide Racemate is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein.[1][2] MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, this compound effectively reduces the levels of these lipoproteins, leading to a significant decrease in plasma total cholesterol and triglycerides.[1] Preclinical studies have demonstrated the potential of Implitapide in mitigating the progression of atherosclerosis.

These application notes provide a detailed in vivo experimental design to comprehensively evaluate the anti-atherosclerotic effects of this compound. The protocols outlined below are intended for researchers in academia and the pharmaceutical industry engaged in cardiovascular drug discovery and development.

Mechanism of Action of this compound

This compound exerts its anti-atherosclerotic effects primarily by inhibiting MTP in the liver and intestine. This inhibition disrupts the formation of apoB-containing lipoproteins, leading to a reduction in circulating levels of VLDL and low-density lipoprotein (LDL) cholesterol, as well as triglycerides. The diminished availability of these atherogenic lipoproteins curtails their accumulation in the arterial wall, a key initiating event in atherosclerosis.

Mechanism of Action of this compound.

Experimental Design

A robust in vivo study to assess the anti-atherosclerotic properties of this compound should incorporate a well-established animal model, appropriate dietary induction of atherosclerosis, and a comprehensive set of analytical endpoints.

Animal Model

Apolipoprotein E-knockout (ApoE-/-) mice on a C57BL/6 background are a widely used and well-characterized model for atherosclerosis research. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques, and the process is significantly accelerated by a high-fat, high-cholesterol "Western-type" diet.

Experimental Groups

A minimum of four experimental groups are recommended to ensure rigorous evaluation:

| Group | Animal Model | Diet | Treatment |

| 1 | ApoE-/- | Standard Chow | Vehicle |

| 2 | ApoE-/- | Western Diet | Vehicle |

| 3 | ApoE-/- | Western Diet | This compound (Low Dose) |

| 4 | ApoE-/- | Western Diet | This compound (High Dose) |

A sample size of 10-15 mice per group is recommended for statistical power.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Chylomicron and VLDL Synthesis with Implitapide Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Implitapide Racemate is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a critical intracellular lipid transfer protein.[1] MTP plays an essential role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons from the intestine and very-low-density lipoproteins (VLDL) from the liver.[2][3] By binding to MTP, Implitapide blocks the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB, thereby inhibiting the formation and release of these lipoproteins into circulation. This mechanism makes Implitapide a valuable tool for studying lipid metabolism and a potential therapeutic agent for dyslipidemias and atherosclerosis.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to investigate its effects on chylomicron and VLDL synthesis and secretion.

Mechanism of Action

This compound targets MTP, which is located in the endoplasmic reticulum of hepatocytes and enterocytes. MTP facilitates the lipidation of apoB, a process obligatory for the formation of secretion-competent chylomicrons and VLDL particles. Inhibition of MTP by Implitapide leads to a reduction in the secretion of these triglyceride-rich lipoproteins.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: In Vitro Efficacy of this compound

| Assay System | Parameter | IC50 Value | Reference |

| Porcine Liver MTP | Triglyceride Transfer | 27 nM | |

| Recombinant Human MTP | Triglyceride Transfer | 10 nM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment and Duration | Parameter | % Reduction (vs. Control) | Reference |

| ApoE Knockout Mice | 3.2 mg/kg/day for 8 weeks | Plasma Total Cholesterol | Significant Reduction | |

| Plasma Triglycerides | Significant Reduction | |||

| Atherosclerotic Lesion Area | 83% | |||

| WHHL Rabbits | 12 mg/kg for 4 weeks | Plasma Cholesterol | 70% | |

| Plasma Triglycerides | 45% | |||

| VLDL Secretion Rate | 80% |

Experimental Protocols

In Vitro MTP Activity Assay

This protocol is adapted from commercially available fluorescence-based MTP activity assay kits. It measures the transfer of a fluorescently labeled neutral lipid from a donor vesicle to an acceptor vesicle, mediated by MTP.

Materials:

-

MTP Activity Assay Kit (e.g., Sigma-Aldrich MAK110)

-

This compound

-

Cell lysate (from HepG2 cells) or purified MTP

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dilute this compound in a suitable solvent (e.g., DMSO) to create a range of concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.

-

Addition of MTP and Inhibitor: Add the cell lysate (containing MTP) or purified MTP to the wells. Then, add the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C for a period of 1 to 3 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 465 nm and emission at approximately 535 nm.

-

Data Analysis: The increase in fluorescence is proportional to the MTP activity. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular Assay for ApoB and Triglyceride Secretion in HepG2 Cells

This protocol describes how to measure the effect of this compound on the secretion of apoB and triglycerides from the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

-

This compound

-

Human ApoB ELISA Kit

-

Triglyceride Quantification Kit

-

Reagents for Western Blotting (if applicable)

-

Microplate reader

Procedure:

-

Cell Culture: Culture HepG2 cells in appropriate flasks. Once confluent, trypsinize and seed the cells into multi-well plates. Allow the cells to adhere and grow to 70-80% confluency.

-

Treatment: Prepare different concentrations of this compound in serum-free medium. Remove the old medium from the cells, wash with PBS, and add the medium containing Implitapide or vehicle control. Incubate for 24 hours.

-

Sample Collection: After incubation, collect the culture medium from each well. Centrifuge to remove any cell debris.

-

ApoB Measurement (ELISA):

-

Use a commercial human ApoB ELISA kit.

-

Add the collected media samples and standards to the antibody-coated plate.

-

Follow the kit's instructions for incubation with detection antibody and substrate.

-

Read the absorbance at 450 nm.

-

Calculate the concentration of ApoB in each sample based on the standard curve.

-

-

Triglyceride Measurement:

-

Use a commercial triglyceride quantification kit.

-

Add the collected media samples to a 96-well plate.

-

Add the reaction mixture containing lipase and probe, and incubate as per the kit's instructions.

-

Measure the absorbance or fluorescence.

-

Calculate the triglyceride concentration based on the standard curve.

-

In Vivo Oral Lipid Tolerance Test in Mice

This protocol is used to assess the effect of this compound on postprandial lipemia, which is indicative of chylomicron synthesis and secretion.

Materials:

-

Mice (e.g., C57BL/6 or apoE knockout)

-

This compound

-

Vehicle for drug administration

-

Olive oil or soybean oil

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Triglyceride quantification kit

Procedure:

-

Acclimatization and Dosing: Acclimatize the mice to handling. Administer this compound (e.g., 3.2 mg/kg/day) or vehicle daily for the desired study period (e.g., 4 weeks).

-

Fasting: Before the test, fast the mice for 4 to 12 hours.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

-